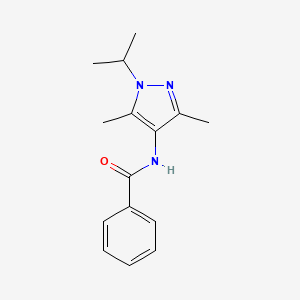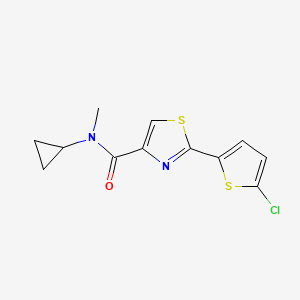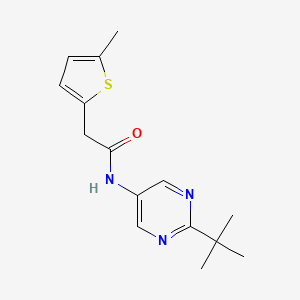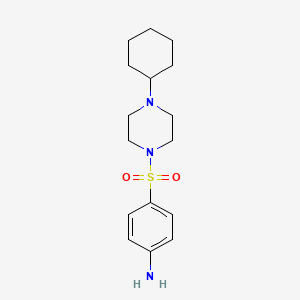
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPB is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research fields.
作用機序
The mechanism of action of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide varies depending on the specific research application. In neuroscience, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide acts as an inhibitor of the TRPC6 ion channel, which is involved in calcium signaling in neurons. In pharmacology, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. In cancer research, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide induces apoptosis in cancer cells, potentially through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In neuroscience, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to inhibit calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. In pharmacology, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents. In cancer research, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide in lab experiments is its selectivity for specific targets, such as the TRPC6 ion channel or poly(ADP-ribose) polymerase. This can allow researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are a number of potential future directions for research on N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide. One area of interest is the development of more selective inhibitors of the TRPC6 ion channel, which could have therapeutic applications in a range of neurological disorders. Another area of interest is the development of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide derivatives with improved pharmacokinetic properties, which could increase their potential as anticancer agents. Additionally, further studies are needed to investigate the potential toxicity of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide and its derivatives, in order to determine their safety for use in humans.
合成法
The synthesis of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide involves the condensation of 3,5-dimethyl-1-propan-2-ylpyrazole with benzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to yield pure N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide.
科学的研究の応用
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to act as a potent and selective inhibitor of the TRPC6 ion channel, which is involved in calcium signaling in neurons. In pharmacology, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair and has been implicated in a range of diseases, including cancer. In cancer research, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to have anticancer properties, including the ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(2)18-12(4)14(11(3)17-18)16-15(19)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALWTSFFBVATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)


![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)


![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)


![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)
